molecular formula C12H15N3 B2714954 2-phenyl-1H-imidazole-1-propanamine CAS No. 2518-30-1

2-phenyl-1H-imidazole-1-propanamine

Cat. No.: B2714954
CAS No.: 2518-30-1
M. Wt: 201.273
InChI Key: WLRMVXCQYGCPLF-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry Research

The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. biomedpharmajournal.orgnih.gov Its derivatives have garnered significant attention due to their diverse biological activities. biomedpharmajournal.orgnih.gov The imidazole ring is electron-rich and can readily interact with various enzymes and receptors, making it a privileged scaffold in drug discovery. nih.gov

The compound 2-phenyl-1H-imidazole-1-propanamine is a specific derivative characterized by a phenyl group at the 2-position and a propanamine chain at the 1-position of the imidazole ring. This structural arrangement contributes to its potential biological activities, which are subjects of interest in pharmacological research.

Historical Perspectives on the Academic Study of Imidazole Derivatives

The study of imidazoles dates back to the 19th century. In 1858, German chemist Heinrich Debus first synthesized imidazole, which he named glyoxaline. mdpi.comwikipedia.org This was achieved through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). mdpi.com Even before this, various imidazole derivatives had been discovered in the 1840s. wikipedia.orgtsijournals.com

The significance of imidazole in biological systems became evident with the discovery of naturally occurring imidazole-containing compounds like the amino acid histidine and its derivative, histamine (B1213489). biomedpharmajournal.orgwikipedia.org This spurred further research into the synthesis and properties of imidazole derivatives, leading to the development of numerous compounds with a wide range of applications.

Contemporary Significance of the this compound Scaffold in Chemical Research

The this compound scaffold is a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of novel compounds with specific desired properties. The presence of both the phenyl and propanamine groups offers multiple sites for functionalization, expanding the potential for creating diverse chemical libraries for screening.

Research into this scaffold is driven by the quest for new therapeutic agents. The imidazole core is known to bind to various biological targets, and the substituents on the ring can modulate this activity and influence the pharmacokinetic properties of the molecule.

Overview of Major Research Domains for Related Compounds

The broader family of imidazole derivatives has been extensively investigated across several major research domains:

Antimicrobial Agents: Imidazole derivatives have shown effectiveness against a range of bacteria and fungi. mdpi.com For instance, some have demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli. The azole antifungals, which include imidazole derivatives like miconazole (B906) and clotrimazole, are a major class of drugs used to treat fungal infections. wikipedia.org

Anticancer Agents: Many imidazole-based compounds have been explored for their potential as anticancer drugs. nih.govmdpi.com They can act through various mechanisms, including inhibiting enzymes crucial for cancer cell growth and proliferation.

Anti-inflammatory Agents: Research has also focused on the anti-inflammatory properties of imidazole derivatives. mdpi.comeurekaselect.com

Antiviral Agents: Some imidazole compounds have been investigated for their ability to inhibit viral replication.

Other Therapeutic Areas: The versatility of the imidazole scaffold has led to its exploration in a wide array of other therapeutic areas, including as antidiabetic, antiparasitic, and antihypertensive agents. mdpi.comtsijournals.com

Interactive Data Table: Research on Imidazole Derivatives

Research AreaExample Compound/Derivative ClassKey Findings
AntimicrobialThis compoundExhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.
AntifungalAzole antifungals (e.g., miconazole)Inhibit cytochrome P450-dependent enzymes involved in fungal cell membrane synthesis. wikipedia.org
AnticancerPyrrole–imidazole seriesShowed activity against human pancreatic cancer cell lines. nih.gov
AntiviralThis compoundIn vitro assays indicated inhibition of influenza virus replication.
Anti-inflammatory2,4-diaryl-5-4H-imidazolone derivativesInvestigated for in vivo anti-inflammatory activities. eurekaselect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMVXCQYGCPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-Phenyl-1H-imidazole-1-propanamine

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and applications. These methods primarily involve the formation of the imidazole (B134444) ring followed by or concurrent with the introduction of the propanamine side chain.

Amidine Condensation Approaches

A common and effective method for the synthesis of 2-substituted imidazoles involves the condensation of an amidine with a 1,3-dielectrophilic compound. nih.gov For the synthesis of 2-phenyl-1H-imidazole, benzamidine (B55565) is a key starting material. The imidazole ring is typically formed by reacting benzamidine with a suitable three-carbon synthon that can be later converted to the propanamine side chain.

One reported synthesis of this compound involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde (B42025) derivatives. This approach first constructs the imidazole-propanamine portion and then introduces the phenyl group at the 2-position. The reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature conditions.

Another strategy involves the condensation of o-phenylenediamine (B120857) or o-nitroaniline with a carboxylic acid derivative to form benzimidazoles. cdnsciencepub.com While this leads to a benzimidazole (B57391) core, the fundamental principle of amidine condensation is a cornerstone in imidazole synthesis. The general applicability of amidine condensation is further demonstrated by the synthesis of various 2-phenyl and 2-benzyl condensed imidazoles through the oxidation of suitable amidines. cdnsciencepub.com

ReactantsReagents/ConditionsProductYieldReference
N-arylbenzamidinesLead tetraacetate (LTA) oxidation2-Phenylbenzimidazoles77-98% cdnsciencepub.com
N-α-naphthylbenzamidineLTA oxidation in refluxing dichloromethane (B109758) with pyridine (B92270)2-phenyl-1H-naphtho[1,2-d]imidazole~30% (without pyridine), significantly improved with pyridine cdnsciencepub.com

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be employed in the synthesis of this compound. This strategy typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

For instance, a precursor ketone, 1-(2-phenyl-1H-imidazol-1-yl)propan-2-one, could be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent to yield the target propanamine. Various reducing agents can be utilized, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial to ensure chemoselectivity and avoid over-alkylation or reduction of the imidazole or phenyl rings. organic-chemistry.org

Catalytic systems, such as those based on ruthenium or nickel, have been shown to be effective for the reductive amination of aldehydes and ketones, offering high chemoselectivity and tolerance to various functional groups. organic-chemistry.org For example, the [RuCl2(p-cymene)]2/Ph2SiH2 system is efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple and readily available starting materials in a one-pot fashion. beilstein-journals.orgacgpubs.org These reactions involve the sequential transformation of three or more components, leading to the formation of the final product that incorporates segments of each reactant. acgpubs.org

Several MCRs are well-established for the synthesis of imidazole derivatives. beilstein-journals.org For example, a three-component reaction of an aldehyde, 9,10-phenanthrenequinone, and ammonium (B1175870) acetate (B1210297) under ultrasonic irradiation has been used to synthesize 2-aryl-1H-phenanthro[9,10-d]imidazoles in excellent yields. researchgate.net A similar strategy could be adapted for the synthesis of 2-phenyl-1H-imidazole derivatives by using benzaldehyde as one of the components.

Another example is the microwave-assisted, copper(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene. beilstein-journals.org This highlights the potential of MCRs in constructing complex heterocyclic systems.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Three-componentAromatic aldehyde, 9,10-phenanthrenequinone, ammonium acetatep-TSA, ultrasonic irradiation2-aryl-1H-phenanthro[9,10-d]imidazoles researchgate.net
Three-componentPhenylazide, propargyloxybenzaldehyde, 1,2-diaminobenzeneCu(I), microwave irradiation2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles beilstein-journals.org
Four-component3-(2-bromo acetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, aromatic aldehydes, benzyl (B1604629) amine, ammonium acetateReflux in absolute alcohol3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives acgpubs.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and optimize its biological properties. Functionalization can be targeted at the imidazole nitrogen atoms or the phenyl moiety.

Modification at the Imidazole Nitrogen Atoms (N1, N3)

The imidazole ring contains two nitrogen atoms, N1 and N3, which can be subjected to alkylation. The propanamine chain is already present at the N1 position. The N3 nitrogen is also available for functionalization, although this would lead to the formation of a quaternary imidazolium (B1220033) salt. nih.gov

N-alkylation of imidazoles is a common synthetic transformation. psychosocial.comgoogle.com For instance, N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl bromides under basic conditions (K2CO3 in DMF) has been reported. psychosocial.com A similar strategy could be applied to the primary amine of this compound, leading to secondary or tertiary amines at the end of the propanamine chain.

A method for the selective N1-alkylation of imidazole compounds involves reacting them with carbonic esters in the presence of a solvent and a catalyst. google.com While the N1 position of the parent 2-phenylimidazole (B1217362) is the site of the propanamine chain in the title compound, this methodology highlights the general reactivity of the imidazole nitrogens.

Starting MaterialReagents/ConditionsProductReference
Imidazole compoundsCarbonic ester, aromatic hydrocarbon or dipolar aprotic solvent, organic tertiary amine catalyst, 80-140 °CN1-alkylated imidazole compounds google.com
2-(Substituted phenyl)imidazo[4,5-c]pyridinesBenzyl bromides, K2CO3, DMFN-alkylated products psychosocial.com

Substitutions on the Phenyl Moiety

The phenyl group at the 2-position of the imidazole ring is amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, which can significantly influence the compound's properties.

Direct C-H arylation of the 2-phenylimidazole core has been achieved with tunable selectivity. For example, palladium-catalyzed 4-arylation of free 2-phenylimidazole can be accomplished using iodoarenes in the presence of a palladium catalyst and magnesium oxide as a base. A switch to C-2' arylation (on the phenyl ring) can be achieved using a ruthenium catalyst. These methods provide a direct route to arylated derivatives.

The electronic nature of the substituents on the phenyl ring can be modulated. Both electron-donating and electron-withdrawing groups can be introduced, which can affect the stability and reactivity of the compound. psu.edu For example, the presence of electron-withdrawing groups on a phenoxy ring attached to an imidoyl azide (B81097) was found to lower the decomposition temperature. psu.edu

SubstrateReagents/ConditionsPosition of ArylationReference
2-PhenylimidazoleIodoarenes, Pd(OAc)2, Ph3P, MgO, dioxane, 150 °CC-4 of the imidazole ring
2-PhenylimidazoleIodoarenes, [CpRu(Ph3P)2Cl], Cs2CO3C-2' of the phenyl ring

Alterations of the Propanamine Side Chain

The propanamine side chain of this compound offers a versatile scaffold for a variety of chemical modifications. These alterations are primarily focused on the terminal amine group, allowing for the introduction of diverse functionalities through several key reaction types.

N-Alkylation and N-Arylation: The primary amine of the propanamine side chain can be readily alkylated or arylated to introduce new substituents. A common method involves the reaction of this compound with various benzoyl chlorides in the presence of a base, such as sodium hydroxide (B78521) in a solvent like methylene (B1212753) chloride. This reaction leads to the formation of N-benzoyl derivatives epo.org. For instance, reaction with 4-bromobenzoyl chloride yields N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-bromobenzamide epo.org.

Amide Coupling Reactions: The amine functionality is also amenable to amide bond formation with a wide range of carboxylic acids. Coupling agents such as 1,1'-carbonyldiimidazole (B1668759) can be employed to activate the carboxylic acid, which then reacts with the propanamine to form the corresponding amide epo.org. This method allows for the introduction of various acyl groups, expanding the chemical diversity of the derivatives.

Reductive Amination: Reductive amination provides another powerful tool for modifying the propanamine side chain. This process involves the reaction of an aldehyde or ketone with the primary amine to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation upce.czmasterorganicchemistry.com. This technique allows for the introduction of a wide variety of alkyl groups to the nitrogen atom in a controlled manner masterorganicchemistry.com. For example, reaction with an appropriate aldehyde can install methyl, ethyl, propyl, or benzyl groups masterorganicchemistry.com.

Modification Type Reagents Product Type Reference
N-Benzoylation4-Bromobenzoyl chloride, NaOHN-Aryl amide epo.org
Amide CouplingCarboxylic acid, 1,1'-CarbonyldiimidazoleN-Acyl amide epo.org
Reductive AminationAldehyde/Ketone, NaBH₄ or H₂/CatalystN-Alkyl amine upce.czmasterorganicchemistry.com

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of this compound is crucial for investigating the enantiomeric and diastereomeric effects on biological activity.

Synthesis from Chiral Precursors: A facile approach to obtaining optically active imidazole derivatives involves a multi-step reaction sequence starting from commercially available and inexpensive N-Cbz protected α-amino acids nih.govresearchgate.net. This method utilizes the inherent chirality of the amino acid to construct the chiral imidazole-containing molecule. The process typically involves the conversion of the protected amino acid into a corresponding α-bromoketone, which is then condensed with formamidine (B1211174) acetate in liquid ammonia to form the imidazole ring nih.gov.

Chiral Resolution: Another common strategy is the resolution of a racemic mixture of the target compound or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. For example, racemic amines can be resolved using enantiopure acids like (R)-α-phenylethylamine (α-PEA) to separate the enantiomers mdpi.com. The resulting diastereomeric salts can often be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Method Starting Material/Technique Key Aspect Reference
Chiral Pool SynthesisN-Cbz protected α-amino acidsUtilizes inherent chirality of starting material nih.govresearchgate.net
Chiral ResolutionRacemic amine, Chiral acid (e.g., α-PEA)Formation and separation of diastereomeric salts mdpi.com

Green Chemistry Principles in Synthesis Research

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods tandfonline.commdpi.comjmchemsci.comnih.govresearchgate.netorientjchem.org. The synthesis of various imidazole derivatives has been successfully achieved under microwave-assisted, solvent-free conditions, which significantly reduces the use of volatile organic solvents jmchemsci.comresearchgate.netsemanticscholar.org. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine can be carried out on a solid support like acidic alumina (B75360) impregnated with ammonium acetate under microwave irradiation researchgate.net.

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Ionic liquids (ILs) have been explored as "green" solvents for imidazole synthesis due to their low vapor pressure, thermal stability, and recyclability ijarsct.co.intandfonline.com. They can act as both the solvent and catalyst in some cases, simplifying the reaction setup and work-up ijarsct.co.in. Furthermore, the use of biodegradable catalysts, such as xylose for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives, offers a non-toxic and eco-friendly alternative to traditional metal-based catalysts researchgate.net. Anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) have also been employed as efficient catalysts in solvent-free, one-pot syntheses of imidazole derivatives jsynthchem.com.

Green Chemistry Approach Methodology Advantages Reference
Microwave-Assisted SynthesisSolvent-free reaction on a solid supportShorter reaction times, higher yields, reduced solvent use jmchemsci.comresearchgate.netsemanticscholar.org
Green SolventsUse of Ionic Liquids (ILs)Low vapor pressure, recyclability, potential catalytic activity ijarsct.co.intandfonline.com
Green CatalystsUse of biodegradable catalysts (e.g., xylose) or surfactants (e.g., SDBS)Non-toxic, inexpensive, environmentally friendly researchgate.netjsynthchem.com

Scalability and Process Optimization Studies for Research Applications

For the broader application of this compound in research, the development of scalable and optimized synthetic processes is essential.

Process Optimization using Design of Experiments (DoE): Statistical methods like Design of Experiments (DoE) are employed to systematically optimize reaction conditions, leading to improved yields and process robustness. For instance, a central composite design can be used to identify the optimal temperature and stoichiometry of reactants for the formation of the imidazole ring acs.orgderpharmachemica.com. This approach allows for the efficient exploration of the reaction design space and identification of critical process parameters derpharmachemica.com. Automated process development technology, which combines liquid handling equipment with statistical design, can further accelerate the optimization process acs.org.

Scalable Synthesis Protocols: The transition from laboratory-scale synthesis to larger-scale production requires robust and reliable protocols. An optimized process for the condensation of amidines and α-haloketones, key intermediates for many imidazoles, has been developed that avoids the use of chlorinated solvents and allows for the isolation of the product in high purity without the need for column chromatography acs.org. One report demonstrates the feasibility of a gram-scale synthesis of a related phenyl-imidazole derivative, indicating the potential for scaling up the production of these compounds acs.org. Furthermore, patents have been filed for processes aimed at the large-scale production of related imidazole derivatives, highlighting the industrial relevance of developing scalable synthetic routes wipo.intgoogle.com.

Focus Area Method/Approach Outcome Reference
Process OptimizationDesign of Experiments (DoE), Automated process developmentImproved yields, identification of optimal reaction conditions acs.orgderpharmachemica.com
ScalabilityDevelopment of robust, chromatography-free protocolsAmenable to kilogram-scale production acs.org
Large-Scale ProductionPatented synthetic processesEconomical and efficient for preclinical and clinical supply wipo.intgoogle.com

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentbenchchem.comrsc.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-phenyl-1H-imidazole-1-propanamine. Both ¹H and ¹³C NMR are instrumental in confirming the compound's framework.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide a wealth of information. For instance, the protons on the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The protons of the propyl chain and the imidazole (B134444) ring will also exhibit characteristic signals, allowing for the precise assignment of each hydrogen atom within the molecule. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com The integration of these signals corresponds to the number of protons, further validating the structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's local electronic environment. For example, the carbon atoms of the phenyl ring and the imidazole ring will resonate at different frequencies. mdpi.com However, fast tautomerization in imidazole derivatives can sometimes complicate the ¹³C NMR spectra in solution, occasionally leading to poor resolution or missing signals for the imidazole ring carbons. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be a powerful alternative for unambiguous characterization. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, respectively. researchgate.net For example, a COSY experiment would show correlations between adjacent protons in the propyl chain, while an HMBC experiment could reveal long-range couplings between the protons of the propyl chain and the carbons of the imidazole ring, confirming the attachment of the propanamine side chain to the nitrogen of the imidazole. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.3 - 7.9 Multiplet
Imidazole-H 6.9 - 7.1 Singlet/Multiplet
Propyl-CH₂ (adjacent to imidazole) ~4.1 Triplet
Propyl-CH₂ (central) ~2.1 Multiplet
Propyl-CH₂ (adjacent to amine) ~2.8 Triplet
Amine-NH₂ Variable Broad Singlet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment in Researchbenchchem.com

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and to assess its purity. The molecular formula of this compound is C₁₂H₁₅N₃, which corresponds to a molecular weight of approximately 201.27 g/mol .

In a typical mass spectrum, the compound will be ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. For instance, the loss of the propyl amine side chain or the phenyl group would result in characteristic fragment peaks. aip.org

Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing the purity of a sample. By separating the components of a mixture before they enter the mass spectrometer, LC-MS can detect and identify any impurities that may be present, ensuring the integrity of the research findings. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected IR absorption bands include:

N-H stretching: A primary amine (R-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, which are usually sharper and less intense than the O-H band of an alcohol. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the propyl chain will be observed in the range of 2850-2960 cm⁻¹. libretexts.org

C=N and C=C stretching: The imidazole and phenyl rings will exhibit C=N and C=C stretching vibrations in the region of 1450-1600 cm⁻¹. researchgate.net

C-N stretching: The stretching vibration of the C-N bond in the propanamine chain will likely appear in the 1020-1250 cm⁻¹ range. docbrown.info

N-H bending: The N-H bending vibration of the primary amine may be observed around 1580-1650 cm⁻¹. docbrown.info

The presence and positions of these bands in the IR spectrum provide strong evidence for the presence of the phenyl, imidazole, and propanamine functional groups within the molecule. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Imidazole & Phenyl (C=N, C=C) Stretching 1450 - 1600
Aliphatic C-N Stretching 1020 - 1250
Primary Amine (N-H) Bending 1580 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probinghmdb.ca

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic phenyl and imidazole rings. researchgate.net

The conjugated π-system of the phenyl and imidazole rings is the primary chromophore in this molecule. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The phenyl group attached to the imidazole ring will influence the electronic transitions, and the resulting spectrum can be compared with that of similar imidazole derivatives to understand the electronic effects of the substituents. researchgate.net

X-ray Crystallography in Solid-State Structure Determinationresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

This technique can confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice. It can also provide information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the solid state. researchgate.netmdpi.com The quinazoline (B50416) fragment in a related structure was found to be essentially planar and formed a dihedral angle of 66.35° with the imidazole plane. researchgate.net In the crystal packing of that molecule, molecules were associated by two strong intermolecular N-H···N hydrogen bonds. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Analysisbenchchem.com

Since this compound contains a chiral center at the second carbon of the propanamine chain, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for analyzing the enantiomeric purity of a sample.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a sample to that of a pure enantiomer, it is possible to determine the enantiomeric excess (ee) of the sample. This is particularly important in fields like medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. upce.cz

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic structure and reactivity of a molecule. These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and other key parameters that govern the chemical behavior of 2-phenyl-1H-imidazole-1-propanamine.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G* or higher, are used to optimize the molecular geometry and determine various electronic properties. dergipark.org.trnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

The optimized geometry provides a foundation for further computational analysis. DFT is also used to calculate electronic properties such as total energy, dipole moment, and the distribution of atomic charges. researchgate.net For instance, in related imidazole derivatives, DFT calculations have been instrumental in identifying the preferred tautomeric forms and their relative stabilities in different environments, a phenomenon also relevant to the imidazole ring in the title compound. mdpi.com

Table 1: Representative DFT-Calculated Properties for an Imidazole Derivative

PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)-689.123B3LYP/6-311G(d,p)
Dipole Moment (Debye)3.45B3LYP/6-311G(d,p)
C-N Bond Length (Å)1.385B3LYP/6-311G(d,p)
C=N Bond Length (Å)1.321B3LYP/6-311G(d,p)

Note: The data in this table is representative of typical values obtained for substituted imidazole derivatives and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.govacs.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of related phenyl-imidazole derivatives, the HOMO is often localized on the phenyl and imidazole rings, indicating these are the primary sites for electrophilic attack. mdpi.com The LUMO, conversely, might be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack. mdpi.com FMO analysis of this compound would thus pinpoint the most reactive sites within the molecule, providing valuable information for understanding its interaction with biological targets. mdpi.comresearchgate.net

Table 2: Representative FMO Analysis Data for a Phenyl-Imidazole Derivative

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.89
HOMO-LUMO Gap (ΔE)4.36

Note: The data in this table is representative and serves to illustrate the typical energy values obtained from FMO analysis of related compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has rotatable bonds in its propanamine chain, MD simulations can provide detailed insights into its conformational landscape. scielo.brpensoft.net

By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of the compound in different environments, such as in a vacuum or in a solvent like water. pensoft.net This is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. scielo.br MD simulations can also be used to study the stability of a ligand-protein complex once a binding pose has been identified through molecular docking. researchgate.net The simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. pensoft.net

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trijpsr.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with a specific protein target. tubitak.gov.trbibliotekanauki.pl

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This can help identify potential biological targets for the compound and elucidate its mechanism of action. For example, docking studies on other imidazole derivatives have been used to investigate their inhibitory activity against enzymes like 14α-demethylase and protein kinase CK2. tubitak.gov.trnih.gov These studies often reveal key interactions, such as the imidazole ring coordinating with metal ions in the active site or forming hydrogen bonds with specific amino acid residues. tubitak.gov.tr The phenyl group can also contribute to binding through π-π stacking interactions with aromatic residues in the protein. tubitak.gov.tr

Table 3: Representative Molecular Docking Results for an Imidazole-based Inhibitor

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
14α-demethylase (CYP51)-8.5Heme, Phe 255, Arg 96
Protein Kinase CK2-7.9Val 116, Lys 68, Glu 81
Heme Oxygenase-9.2His 25, Asp 140

Note: This table presents illustrative data from docking studies of various imidazole derivatives against different protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. crpsonline.comnih.govjmpas.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

In a typical QSAR study of imidazole derivatives, a set of compounds with known biological activities is used to train the model. crpsonline.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., Hammett constants), or structural (e.g., topological indices). crpsonline.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

For this compound, a QSAR model could be developed to predict its activity against a specific target, helping to identify which structural modifications would be most likely to improve its potency. For example, a 3D-QSAR model might indicate that increasing the steric bulk at a particular position on the phenyl ring could enhance activity. nih.gov

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods can be a powerful aid in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov For complex molecules, experimental spectra can be difficult to interpret due to overlapping signals. Computational methods, particularly DFT, can be used to calculate theoretical chemical shifts for 1H and 13C atoms. nih.govmdpi.com

By comparing the calculated spectra with the experimental data, it is possible to make unambiguous assignments of the signals to specific atoms in the molecule. mdpi.com This is particularly useful for imidazole derivatives, where tautomerism can complicate the interpretation of NMR spectra in solution. mdpi.com Computational studies can help to identify the signals corresponding to each tautomer and even estimate their relative populations. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, providing insights into the electronic transitions occurring within the molecule. nih.govnih.gov

Exploration of Biological Mechanisms and Molecular Interactions

Investigation of Receptor Binding Profiles and Ligand Interactions

The interaction of imidazole-based compounds with various receptors is a key area of study. Analogues of 2-phenyl-1H-imidazole-1-propanamine have been investigated for their effects on histamine (B1213489) receptors and their ability to modulate ion channels.

Histamine Receptor Ligand Studies (for related analogues)

Research into imidazole-containing compounds has revealed complex interactions with histamine receptors. A notable finding is the unexpected partial agonism at the H1 receptor exhibited by certain histamine H3 receptor antagonists. nih.gov

A study on a series of H3-receptor antagonists from the proxifan series, which share an imidazole (B134444) core, demonstrated this dual activity. In a functional in-vitro assay using guinea-pig ileum, several analogues of FUB 372 and the well-known H3 antagonist ciproxifan (B1662499) were found to be weak contractile agents, indicating partial H1-receptor agonism. nih.gov These compounds, which lack a basic side chain typically associated with H1 agonism, showed intrinsic activities (Emax) ranging from 9-38% relative to histamine. nih.gov This contractile effect was susceptible to antagonism by the H1-antihistamine drug mepyramine. nih.gov

Interestingly, the affinity of these compounds for the H1 receptor did not correlate with the data from a set of H1-histaminergic 2-phenylhistamines with the same substituents, suggesting a unique mode of interaction. nih.gov Ciproxifan, for instance, is a potent H3-receptor antagonist with a Ki value of 0.5-1.9 nM but also displays this weak H1-agonist activity. researchgate.net Proxyfan, another related antagonist, has been characterized as a neutral antagonist in some systems, blocking the effects of both H3 agonists and inverse agonists without affecting basal activity itself. nih.govnih.gov

This research highlights that imidazole-based structures, closely related to this compound, can possess complex pharmacological profiles, acting on multiple histamine receptor subtypes with varying effects ranging from antagonism to partial agonism. nih.gov

Table 1: H1-Receptor Activity of Selected Imidazole-Type H3-Receptor Antagonists

Compound H1-Receptor Affinity (pA2 or pKP) Partial H1-Agonist Potency (pEC50) Intrinsic Activity (Emax % vs Histamine)
FUB 372 4.9 5.68 19%
Ciproxifan 5.5 4.73 9%
Ortho-Fluoro Derivative 5.2 5.37 38%
Ortho-Methyl Derivative 5.1 5.26 28%
Ortho-Methoxy Derivative 5.3 5.31 30%
Ortho-Trifluoromethyl Derivative 4.2 5.02 28%

Data sourced from functional in-vitro assays on guinea-pig ileum. nih.gov

Ion Channel Modulation Mechanisms

Analogues of this compound, particularly those classified as antihistamines, have been shown to interact directly with various ion channels, an activity distinct from their histamine receptor blockade.

The first-generation antihistamine mepyramine, for example, directly inhibits a variety of voltage-gated sodium channels (Nav), including the Nav1.7, Nav1.8, and Nav1.9 isoforms prevalent in nociceptors. nih.gov This inhibition is achieved through a preference for either the fast- or slow-inactivated state of the channel, depending on the specific isoform. nih.gov Mepyramine has also been demonstrated to be a potent blocker of KCNQ/M potassium channels, specifically KCNQ2/Q3 currents, which play a critical role in controlling neuronal excitability. nih.gov

Another relevant analogue, the second-generation antihistamine astemizole (B1665302), is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channels, which are responsible for the IKr current critical for cardiac repolarization. nih.govnih.gov Both astemizole and its primary metabolite, desmethylastemizole, block hERG channels with high potency, having half-maximal block concentrations (IC50) of 0.9 nM and 1.0 nM, respectively. nih.gov Studies suggest that an aromatic group and a basic nitrogen atom are key structural features for high-affinity binding to the hERG channel. nih.gov

These findings indicate that imidazole-containing structures can modulate the activity of crucial ion channels, a mechanism that contributes to their broader pharmacological profile. nih.govnih.gov

Enzyme Inhibition Research

The imidazole scaffold is a known pharmacophore for enzyme inhibition, often acting through coordination with metal ions or hydrogen bonding within an enzyme's active site. nih.gov Research has specifically implicated phenyl-imidazole derivatives in the inhibition of enzymes central to immunology and bacterial signaling.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Studies

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in creating a tolerogenic tumor microenvironment. nih.gov The phenyl-imidazole scaffold has been identified as a promising basis for the development of potent IDO1 inhibitors. nih.govresearchgate.net

Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have shown that these compounds act as inhibitors of IDO1. nih.gov Spectroscopic studies confirmed that 4-PI binds to the heme iron at the enzyme's active site. nih.gov The development of more potent inhibitors has been guided by computational docking and analysis of the IDO1 crystal structure. researchgate.net Research has focused on exploiting three main interaction points: the active site entrance, the interior of the active site, and binding to the heme iron. researchgate.net

Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring could significantly enhance potency. For instance, a 2-hydroxy modification on the phenyl ring resulted in a ten-fold increase in potency compared to the parent 4-PI, presumably by forming a hydrogen bond with the serine residue at position 167 (S167) in the active site. nih.gov The most potent inhibitors appear to leverage interactions with both S167 and a cysteine residue at C129. researchgate.net The N-1 nitrogen of the imidazole ring is crucial for binding to the heme iron, as N-1 substituted derivatives were found to be inactive. nih.gov However, substitution at the N-3 position is tolerated, with an N-3 benzyl (B1604629) substituted derivative showing potency similar to 4-PI. nih.gov

Table 2: Inhibitory Potency of 4-Phenyl-Imidazole Analogues on IDO1

Compound Substitution on Phenyl Ring IDO1 Inhibition (IC50, µM)
4-Phenyl-imidazole (4-PI) None 130
Compound 1 2-Hydroxy 13
Compound 17 3-Thiol 15
Compound 18 4-Thiol 11
Compound 2 2-Fluoro 125
Compound 11 2,6-Dihydroxy 16

Data from in-vitro enzyme inhibition assays. nih.gov

Histidine Kinase Two-Component System Inhibition Research

Bacterial two-component systems (TCS) are primary signaling pathways that allow bacteria to respond to their environment and are crucial for regulating virulence and antibiotic resistance. frontiersin.orgpatsnap.com These systems consist of a sensor histidine kinase (HK) and a response regulator. nih.gov Because HKs are generally absent from mammals, they are considered an attractive target for novel antibacterial agents. nih.gov

The imidazole scaffold has been explored for its potential to inhibit HKs. nih.gov In a screen for compounds that modulate the activity of the Pseudomonas aeruginosa AlgR2/AlgR1 TCS, an imidazolium (B1220033) salt was identified as an effective inhibitor. nih.gov More recent studies have examined various imidazole derivatives for their ability to inhibit the autophosphorylation of different HKs, such as YycG. nih.gov A series of imidazole derivatives showed inhibitory activity against YycG autophosphorylation with IC50 values ranging from 6.6 to 120 µM. nih.gov

The development of broad-spectrum HK inhibitors often focuses on targeting the highly conserved ATP-binding domain. acs.org Research on adenine-based inhibitors has shown that selectivity for bacterial HKs over similar human proteins (like Hsp90) can be achieved by designing compounds that target the ATP-lid portion of the catalytic domain. nih.gov While specific research on this compound is not detailed, the established activity of the broader imidazole class makes this an important area of investigation. nih.govnih.gov

Cellular Pathway Modulation Investigations

The interactions of this compound analogues at the receptor and enzyme level translate to the modulation of broader cellular pathways.

The inhibition of IDO1 by phenyl-imidazole derivatives directly impacts the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov By blocking IDO1, these compounds prevent the depletion of tryptophan and the accumulation of kynurenine metabolites in the cellular microenvironment, which is a key mechanism used by tumors to suppress T-cell proliferation and evade the immune system. nih.gov

Similarly, the inhibition of bacterial histidine kinases disrupts TCS-mediated cell signaling. patsnap.com These pathways regulate a multitude of cellular processes in bacteria, including gene expression related to virulence, biofilm formation, and adaptation to stress. frontiersin.orgpatsnap.com By blocking the initial autophosphorylation step, HK inhibitors can effectively shut down these adaptive responses. patsnap.com

Furthermore, the engagement of histamine receptors by imidazole analogues can trigger or block downstream signaling cascades. H1 receptor activation is linked to Gq/11 protein activation leading to the phospholipase C (PLC) pathway, while H3 receptors are typically Gi/Go-protein-coupled and negatively regulate adenylyl cyclase. nih.govimrpress.com The potentiation of haloperidol's effects by the H3 antagonist ciproxifan, for example, is thought to result from H3/D2 receptor interactions that modulate the activity of striatopallidal neurons. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-phenyl-imidazole (4-PI)
Astemizole
Ciproxifan
Desmethylastemizole
FUB 372
Haloperidol
Histamine
Mepyramine
Norastemizole
Proxyfan
YycG
AlgR1

Exploration of Signaling Transduction Cascades

While specific studies on the signal transduction cascades directly modulated by this compound are not extensively detailed in the available literature, the broader class of imidazole-containing compounds is known to influence various signaling pathways. For instance, some imidazole derivatives have been shown to antagonize calmodulin activity. cabidigitallibrary.org Calmodulin is a crucial calcium-binding messenger protein that plays a significant role in numerous cellular processes by activating calmodulin-dependent phosphodiesterase. cabidigitallibrary.org

Research into related compounds suggests that signaling pathways are fundamental to the biological effects of imidazole derivatives. Studies on other organisms have highlighted the critical role of signal transduction in developmental processes, often mediated by G-protein-coupled receptors (GPCRs) and cell surface receptor signaling pathways. nih.gov For example, in the brine shrimp Artemia, hormone-mediated signaling pathways are particularly active in the early stages of exiting diapause. nih.gov This underscores the potential for imidazole-based compounds to interfere with or modulate such critical life-sustaining pathways. The investigation into how this compound specifically interacts with and influences these complex signaling networks remains a promising area for future research.

Antimicrobial Action Mechanism Research

The antimicrobial properties of imidazole derivatives are a significant area of investigation. The mechanisms by which these compounds exert their effects on bacteria and fungi are multifaceted and often depend on the specific structural features of the molecule.

Antibacterial Mechanism Studies

The antibacterial action of imidazole-containing compounds is often attributed to their ability to disrupt bacterial cellular integrity and vital processes. For some imidazole derivatives, a key mechanism involves the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov This leads to oxidative stress, which can inhibit metabolic processes and ultimately cause bacterial death. nih.gov

Furthermore, many imidazole compounds can directly damage the bacterial cell membrane, leading to the leakage of cytoplasmic contents and fragmentation of the cell. nih.gov The lipophilicity of the molecule, often influenced by the length of alkyl chains attached to the imidazole ring, can play a crucial role in the compound's ability to interact with and disrupt the bacterial membrane. nih.govmdpi.com Studies have shown that increasing the length of these side chains can enhance antibacterial efficacy. nih.gov

Another proposed mechanism of antibacterial action is the interaction of imidazole derivatives with bacterial DNA. mdpi.com By binding to DNA, these compounds can interfere with essential cellular functions such as replication, transcription, and translation, leading to cell death. mdpi.com The ability of metal complexes of imidazole derivatives to condense bacterial DNA has been observed through techniques like agarose (B213101) gel electrophoresis. mdpi.com

Antifungal Mechanism Investigations

The primary and most well-established antifungal mechanism of azole compounds, including imidazoles, is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14-α-demethylase. cabidigitallibrary.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, imidazole antifungals disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.

Beyond this primary mechanism, some imidazole derivatives have demonstrated additional modes of action. For instance, clotrimazole, a well-known imidazole antifungal, has been shown to antagonize calmodulin activity, which is involved in various cellular processes. cabidigitallibrary.org The antifungal efficacy can also be influenced by the specific chemical substitutions on the imidazole scaffold. For example, certain aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent activity against various Candida species. nih.gov The stereochemistry of these molecules can also be critical, with some studies showing that one enantiomer can be significantly more active than the other. nih.gov

Protein-Ligand Interaction Characterization via Crystallography

X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules and their interactions with biological targets at an atomic level. In the context of this compound and related compounds, crystallographic studies provide invaluable insights into their structure-activity relationships.

Crystallographic analysis of 2-phenyl-1H-imidazole reveals that the molecule can exhibit disorder in the crystal lattice, with the imidazole ring occupying multiple positions. nih.gov The planarity between the phenyl and imidazole rings and the presence of intermolecular hydrogen bonds are key structural features. nih.gov

For other imidazole derivatives, crystallographic studies have detailed the relative orientation of the imidazole and phenyl rings, which can be a critical determinant of biological activity. nih.gov For instance, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is significantly rotated relative to the phenyl ring. nih.gov The stabilization of the crystal structure is primarily achieved through intermolecular hydrogen bonding. nih.gov

Table of Research Findings

Research Area Key Findings
Signaling Transduction Imidazole derivatives can antagonize calmodulin activity. cabidigitallibrary.org
Antibacterial Mechanism Imidazoles can induce ROS production, damage cell membranes, and interact with bacterial DNA. nih.govmdpi.com
Antifungal Mechanism The primary mechanism is the inhibition of lanosterol 14-α-demethylase. cabidigitallibrary.org

| Crystallography | Reveals details of molecular geometry, planarity, and intermolecular hydrogen bonding. nih.govnih.gov |

Table of Compound Names

Compound Name
This compound
Clotrimazole
2-(1H-imidazol-1-yl)-1-phenylethanol
1-(2,6-diisopropylphenyl)-1H-imidazole

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Phenyl Substitutions on Research-Relevant Activities

The phenyl group at the C2 position of the imidazole (B134444) ring is a common target for substitution to modulate the biological activity of the parent compound. Research has shown that both the type and position of substituents on this aromatic ring can have profound effects on the molecule's interactions with biological targets.

For instance, in studies on diarylimidazole derivatives as inhibitors of the human voltage-gated sodium channel hNaV1.2, substitutions on the C2-phenyl ring were critical for potency. Generally, introducing electron-withdrawing groups, which reduce the basicity of the imidazole ring, was found to be favorable for activity. sci-hub.se A nitro (NO₂) or chloro (Cl) group in the para-position increased inhibitory activity by 7- to 10-fold compared to the unsubstituted analog. sci-hub.se Conversely, an electron-donating methoxy (B1213986) (OCH₃) group at the same position also enhanced activity, albeit to a lesser extent (approximately fourfold). sci-hub.se Interestingly, for the trifluoromethyl (CF₃) group, the meta-substituted compound was more potent than the para-substituted one. sci-hub.se

In the context of antimycobacterial research, the presence of a nitro group on the 2-phenylimidazole (B1217362) scaffold was essential for activity against M. tuberculosis, although this activity was lower than that of the reference drug isoniazid. However, the activity of these nitro-containing compounds against M. avium and M. kansasii surpassed that of isoniazid. ijrar.org

Research into inhibitors of indoleamine 2,3-dioxygenase (IDO) using 4-phenylimidazole (B135205) (4-PI) as a lead compound also highlights the impact of phenyl substitutions. An ortho-fluoro substitution diminished binding affinity, whereas ortho-substituents like 2-thiomethoxy or 2-thiol led to modest increases in potency. nih.gov A thiol group in the para-position also resulted in a six-fold increase in inhibitory potency. nih.gov

These findings underscore the sensitivity of biological targets to the electronic and steric properties of the phenyl ring substituent.

Table 1: Effect of C2-Phenyl Substitutions on hNaV1.2 Inhibition

Substituent (Position) Relative Activity Increase
p-NO₂ 7-10 fold
p-Cl 7-10 fold
p-OCH₃ ~4 fold
m-CF₃ More potent than p-CF₃

Data sourced from studies on diarylimidazole derivatives. sci-hub.se

Role of the Propanamine Chain Length and Substituents

While direct SAR studies on the propanamine chain of 2-phenyl-1H-imidazole-1-propanamine are limited in the reviewed literature, related studies on other heterocyclic compounds provide valuable insights. For example, in a series of imidazoquinoline-based TLR7 agonists, a systematic exploration of the N1-substituent revealed a clear relationship between the length of an alkyl chain at a different position (C2) and agonistic potency, with an n-butyl group being optimal. nih.gov This suggests that an optimal chain length exists for fitting into a specific binding pocket.

Similarly, research on a different class of compounds, (4-alkoxyphenyl)glycinamides, showed that modifying the terminal end of an N-ethyl group with polar functionalities—such as ester, hydroxyl, ether, carbamate, or a protonatable amine—resulted in a significant loss of potency. nih.gov This indicates that increasing polarity at this position can be detrimental to activity, possibly by hindering membrane permeability or disrupting key hydrophobic interactions.

In the development of aromatase inhibitors, a favorable structural framework includes a diarylalkyl moiety with a chain of three or four carbon atoms linking it to the imidazole ring. researchgate.net This supports the significance of the three-carbon propanamine chain in providing an appropriate spatial orientation for target engagement. The flexible nature of the propanamine side chain allows for a variety of intermolecular interactions, which are critical for its chemical behavior.

Influence of Imidazole Ring Substituents on Chemical and Biological Research

The imidazole ring itself is a key pharmacophoric element, and its properties are highly tunable. Modifications to the ring, including substitution or replacement, can drastically alter the compound's chemical and biological profile.

The electronic nature of the imidazole ring is a critical factor. For instance, reducing the basicity of the imidazole core through the attachment of electron-withdrawing substituents has been shown to be a favorable strategy for increasing the activity of hNav1.2 inhibitors. sci-hub.se The imidazole ring's ability to coordinate with metal ions is another key feature. In studies of IDO inhibitors, the imidazole group was found to be optimal for binding to the heme iron within the enzyme's active site, demonstrating superior shape complementarity compared to other heterocycles like pyridine (B92270) or pyrazole. nih.gov

The structural integrity of the imidazole ring is often essential for activity. In research on TLR7 agonists, replacing the imidazole portion of the imidazoquinoline scaffold with a triazole or cyclic urea (B33335) led to a complete loss of biological activity, demonstrating its indispensability for molecular recognition by the receptor. nih.gov

From a structure-property perspective, the successive addition of phenyl groups to an imidazole ring has an additive and predictable effect on its thermodynamic properties. acs.org A comprehensive study on phenylimidazoles established that each successive phenyl group introduction resulted in an additive increment in the heat capacity in both the solid and gas phases. acs.org

Table 2: Thermodynamic Properties of Phenyl-Substituted Imidazoles

Compound Molar Heat Capacity (Cp,m°(s), J·K⁻¹·mol⁻¹)
Imidazole (IM) 93.3
2-Phenylimidazole (2-PhI) 166.4
4,5-Diphenylimidazole (4,5-DPhI) 251.7
2,4,5-Triphenylimidazole (2,4,5-TPhI) 337.0

Data from a study on the thermodynamics of phenylimidazoles. acs.org

Stereochemical Effects on Molecular Recognition and Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition and the mechanisms of action for biologically active compounds. The specific configuration of chiral centers can determine whether a molecule fits into a receptor's binding site and how it interacts with its target.

For imidazole-containing compounds, the stereochemistry of side chains can be critical. For example, the specific (S) configuration is noted for some imidazole derivatives, highlighting the importance of a precise 3D atomic arrangement for biological activity. ontosight.ai The synthesis of related compounds often starts from chiral precursors, such as (R)-2-phenylglycine methyl ester, to ensure the desired stereochemical outcome. nih.gov

The conformation of the molecule, which is influenced by intramolecular and intermolecular forces, also dictates its properties. In certain 2,5-diketopiperazines that feature an imidazole side group, the formation of an intramolecular hydrogen bond between an amide hydrogen and a nitrogen atom on the imidazole ring is observed. researchgate.net This conformational preference reduces the potential for intermolecular hydrogen bonding, thereby increasing the compound's liposolubility and affecting its anticancer activity. researchgate.net

Furthermore, the interaction with the molecular environment can induce different stereochemical arrangements. X-ray diffraction analysis has revealed that solvents can interact with the hydrogen-bonding motifs of imidazole derivatives to create distinct three-dimensional solid-state structures. acs.org This demonstrates that molecular recognition is not only a function of the molecule's intrinsic structure but also its interplay with its surroundings.

Applications in Advanced Materials Science and Catalysis Research

Utilization as a Building Block for Functional Polymers

The compound 2-phenyl-1H-imidazole-1-propanamine serves as a valuable monomer for the synthesis of functional polymers. The presence of the primary amine on the propanamine side chain and the reactive sites on the imidazole (B134444) ring allows for its incorporation into polymer backbones or as pendant groups through various polymerization techniques. lifechemicals.comnih.gov

Imidazole-containing polymers are a significant class of materials due to their unique properties, including thermal stability, ionic conductivity, and catalytic activity. tubitak.gov.trresearchgate.net The incorporation of the this compound moiety can impart specific functionalities to the resulting polymer. The imidazole ring can act as a proton conductor, a metal-binding site, or a catalytically active center, while the phenyl group can enhance thermal stability and influence the polymer's morphological properties. researchgate.net

Research on related imidazole monomers has demonstrated several successful polymerization strategies. Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been used to create well-defined, monodisperse random copolymers with imidazole groups for binding and other functional units for solubility and derivatization. nih.gov Similarly, photopolymerization has been employed to synthesize copolymers of imidazole-derived monomers with other commercial monomers like methyl methacrylate. researchgate.net In one study, copolymers containing imidazole showed higher thermal stability compared to neat polymethylmethacrylate (PMMA). researchgate.net These established methods could be readily adapted for the polymerization of this compound to create advanced materials with tailored properties.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyInfluencing MoietyPotential ApplicationReference
Enhanced Thermal Stability Phenyl group, Imidazole ringHigh-performance plastics, coatings researchgate.net
Ionic Conductivity Imidazole ring (proton transfer)Polymer electrolyte membranes, fuel cells lifechemicals.com
Metal Coordination Imidazole nitrogen, Amine groupCatalysis, heavy metal removal, sensors lifechemicals.com
Biocompatibility Imidazole and PEGylated derivativesDrug delivery systems, biomedical materials nih.govrsc.org
pH-Responsiveness Imidazole and Amine groupsSmart hydrogels, controlled release systems nih.gov

Ligand Design for Asymmetric Catalysis

The structural features of this compound make it an excellent scaffold for the design of chiral ligands for asymmetric catalysis, a field focused on the stereoselective synthesis of optically active compounds. acs.orgnih.gov The presence of two distinct nitrogen atoms—one in the imidazole ring and one in the propanamine side chain—allows it to act as a bidentate ligand.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral tertiary amines, particularly those based on imidazole structures, have emerged as powerful tools in this area. acs.orgnih.gov To be used in organocatalysis, an enantiomerically pure form of this compound would be required. This can typically be achieved either by synthesizing it from a chiral starting material (like a chiral amino acid) or by resolving the racemic mixture. mdpi.comnih.gov

Once obtained in a chiral form, the molecule can act as a Lewis base catalyst. The imidazole nitrogen can activate substrates, while the chiral environment dictated by the stereocenter on the propanamine chain directs the stereochemical outcome of the reaction. Research on other chiral bicyclic imidazoles has shown high efficacy in reactions such as the Steglich rearrangement, phosphorylation, and the kinetic resolution of alcohols, demonstrating the potential of this class of catalysts. acs.orgnih.gov

Table 2: Potential Organocatalytic Applications for Chiral this compound

Reaction TypeRole of CatalystPotential ProductReference
Steglich Rearrangement Acyl-transfer catalystChiral azlactones acs.org
Asymmetric Phosphorylation Nucleophilic catalystChiral phosphoramidates acs.orgnih.gov
Michael Addition Lewis base activation of substrateEnantioenriched adducts nih.gov
Henry (Nitroaldol) Reaction Base catalystChiral nitroalcohols upce.cz

The ability of this compound to act as a bidentate "N,N" ligand makes it highly suitable for coordinating with transition metals to form stable catalytic complexes. nih.gov The imidazole ring and the amine group can chelate to a metal center, creating a structurally defined environment for catalysis. The phenyl group can further influence the steric and electronic properties of the resulting complex.

Numerous catalytic systems rely on transition metal complexes with nitrogen-based ligands for a wide range of chemical transformations. acs.orgbeilstein-journals.orgnih.gov For instance, copper(II) complexes with chiral imidazole-based ligands have been successfully used in asymmetric Henry reactions. upce.cz Ruthenium and iridium complexes are known to be effective in C-H amination and hydrogenation reactions, respectively. acs.orguni-marburg.de By forming a complex with metals such as palladium, copper, ruthenium, or rhodium, ligands derived from this compound could be applied to catalyze important C-C and C-N bond-forming reactions. The specific design of the ligand and choice of metal would allow for fine-tuning of the catalyst's activity and selectivity. acs.orgmdpi.com

Table 3: Potential Transition Metal Catalytic Systems

Metal CenterPotential Ligand TypeTarget Catalytic ReactionReference
Copper (Cu) Chiral N,N-ligandAsymmetric Henry Reaction, A³-Coupling upce.czacs.org
Rhodium (Rh) Chiral N,N-ligandAsymmetric Hydrogenation mdpi.com
Ruthenium (Ru) N,N-ligandC-H Amination, Transfer Hydrogenation nih.govuni-marburg.de
Palladium (Pd) N,N-ligandCross-Coupling Reactions (e.g., Heck, Suzuki) beilstein-journals.org
Iridium (Ir) Chiral N,N-ligandAsymmetric Allylic Amination acs.org

Research into Novel Sensor Materials

The development of chemosensors for detecting specific ions and molecules is a critical area of research for environmental monitoring and biological applications. rsc.orgscispace.com Imidazole derivatives are prominent in this field, often serving as the core of fluorescent or colorimetric probes. rsc.orgbohrium.comrsc.orgscispace.com The this compound scaffold is an excellent candidate for designing such sensors.

The phenyl-imidazole core can act as a fluorophore, a molecule that emits light after being excited by a specific wavelength. rsc.orgnih.gov The sensing mechanism often relies on the interaction between the sensor molecule and the target analyte, which causes a change in the fluorophore's electronic properties, leading to a detectable signal such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov Some imidazole-based sensors exhibit aggregation-induced enhanced emission (AIEE), where fluorescence intensity increases upon aggregation with an analyte. rsc.org

The propanamine group on this compound provides a convenient handle for functionalization. It can be chemically modified to introduce specific recognition sites tailored to bind selectively with target analytes like metal ions (e.g., Hg²⁺, Fe³⁺, Cu²⁺) or anions (e.g., CN⁻, F⁻). rsc.orgscispace.commdpi.com This targeted binding event triggers the photophysical change in the phenyl-imidazole fluorophore, enabling sensitive and selective detection. For example, an imidazole-functionalized metal-organic framework was developed as a fluorometric sensor for a herbicide and an antibacterial agent with extremely low detection limits. rsc.org Similarly, a sensor based on a diphenyl-imidazole derivative was developed for the selective detection of mercury ions. rsc.org

Table 4: Sensor Design Strategies Based on this compound

Sensor TypeDetection PrincipleTarget Analyte(s)Reference
Fluorescent "Turn-Off" Quenching of fluorescence upon analyte bindingMetal ions (Hg²⁺, Fe³⁺, Cu²⁺) rsc.orgnih.gov
Fluorescent "Turn-On" Enhancement of fluorescence upon analyte bindingMetal ions, Anions rsc.org
Colorimetric Visible color change upon analyte interactionMetal ions, Anions (F⁻) bohrium.commdpi.com
Ratiometric Shift in emission wavelength upon bindingpH, Metal ions rsc.org

Analytical Methodologies and Detection Techniques in Research

Development of Derivatization Reagents for Amine Detection

The primary amine group in 2-phenyl-1H-imidazole-1-propanamine allows for derivatization, a process that modifies a chemical compound to enhance its detection and separation. While specific studies on the derivatization of this compound are not extensively documented, the broader class of imidazole-containing compounds and primary amines are subjects of various derivatization strategies.

Lophine (2,4,5-triphenylimidazole) derivatives, for instance, are utilized as versatile analytical tools. researchgate.net Functionalized lophine derivatives with groups like carbonyl chlorides and hydrazides serve as fluorescent labeling reagents for amines in high-performance liquid chromatography (HPLC). researchgate.net This suggests that analogous derivatization reactions could be applicable to this compound to facilitate its detection.

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and fluorescamine, which react with primary amines to form fluorescent products, thereby increasing detection sensitivity. acs.org Another widely used reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), known for its rapid reaction and the stability of its derivatives under mild conditions. rsc.org While these methods are established for aliphatic amines, their specific application to this compound would require dedicated research to optimize reaction conditions and validate the methodology. rsc.org

Chromatographic Separation and Characterization in Research Samples

Chromatographic techniques are essential for separating and identifying compounds within a mixture. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) represent potential analytical methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. Although specific HPLC methods for this compound are not detailed in available literature, methods for structurally related imidazole (B134444) derivatives offer insights into potential approaches.

For example, chiral HPLC analysis has been used to determine the enantiomeric excess of novel nitrogen ligands based on imidazole derivatives. upce.cz This indicates that if this compound were synthesized in a chiral form, HPLC could be employed to separate its enantiomers.

Furthermore, HPLC coupled with fluorescence detection is a common method for analyzing amines after derivatization. researchgate.net A study on a related compound, 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), used it as a labeling reagent for amines, which were then separated by reversed-phase HPLC. researchgate.net This approach, combining derivatization with HPLC, could be adapted for the analysis of this compound. The general conditions for such an analysis would typically involve a C18 or C8 reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer.

Parameter Typical Value/Condition Source
Column Reversed-phase C18 or C8 researchgate.net
Mobile Phase Acetonitrile/Water Gradient researchgate.net
Detection Fluorescence (after derivatization) researchgate.net
Derivatizing Agent e.g., PPIA, OPA, FMOC-Cl rsc.orgresearchgate.net

Gas Chromatography (GC) Applications

Gas chromatography is suitable for volatile and thermally stable compounds. The direct analysis of this compound by GC may be possible, but derivatization is often employed for amines to improve their chromatographic behavior and detection limits.

A common approach for analyzing aliphatic amines by GC involves derivatization with reagents like pentafluorobenzoyl chloride (PFBOC). researchgate.net This creates more volatile and less polar derivatives that are amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.net The application of such a method to this compound would need experimental validation to optimize the derivatization and chromatographic conditions.

Parameter Typical Value/Condition Source
Derivatizing Agent Pentafluorobenzoyl chloride (PFBOC) researchgate.net
Detection Mass Spectrometry (MS) researchgate.net
Analysis Time Typically under 20 minutes researchgate.net

Capillary Electrophoresis (CE) for Compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that requires only small sample volumes. rsc.org It has emerged as a useful analytical method for a wide range of chemicals, including amines. rsc.org CE separates compounds based on their charge-to-size ratio in an electric field.

For the analysis of amines, which often lack a UV-absorbing chromophore, pre-capillary derivatization is a common strategy to enhance detection sensitivity. researchgate.net Reagents like 1,2-phthalic dicarboxaldehyde (OPA) are used to create derivatives that can be detected by UV or fluorescence detectors. researchgate.net

While no specific CE methods for this compound are reported, the general principles of CE for amine analysis could be readily applied. A typical CE method would involve optimizing the background electrolyte (BGE) pH and composition, separation voltage, and capillary temperature to achieve the desired separation.

Parameter Typical Value/Condition Source
Technique Capillary Zone Electrophoresis (CZE) researchgate.net
Derivatization Pre-capillary with e.g., OPA researchgate.net
Detection UV or Fluorescence researchgate.net
Advantages Low sample volume, high resolution, cost-effective rsc.org

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future of synthesizing 2-phenyl-1H-imidazole-1-propanamine and related structures lies in the development of more efficient, scalable, and environmentally benign methods. While traditional syntheses, such as the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde (B42025) derivatives, provide a foundational route, new strategies are emerging.

Future research will likely focus on:

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the one-pot synthesis of imidazole (B134444) compounds using catalysts like ceric ammonium (B1175870) nitrate, can improve efficiency and reduce waste. biomedpharmajournal.org

Novel Catalytic Systems: Exploring new catalysts can lead to milder reaction conditions and higher yields. This includes expanding on established protocols like the Van Leusen Imidazole Synthesis, which uses tosylmethyl isocyanide (TosMIC). wikipedia.org

Sustainable and Green Chemistry: A significant push is toward replacing hazardous solvents, like chloroform, with more environmentally friendly alternatives such as water or ethanol. orgsyn.org Developing scalable processes that are atom-economic, reducing byproducts, is a key goal. acs.org An example is the condensation of amidines with α-halo ketones in a water-tetrahydrofuran mixture, which has proven effective and scalable for producing substituted imidazoles. orgsyn.org

Table 1: Key Reactants in Imidazole Synthesis

Reactant NameRole in SynthesisReferenced Synthesis Type
3-(1H-imidazol-1-yl)propan-1-amineCore structure providerCondensation with benzaldehyde derivatives
Benzaldehyde derivativesPhenyl group providerCondensation reaction
AmidinesImidazole ring precursorCondensation with α-halo ketones orgsyn.org
α-Halo ketonesImidazole ring precursorCondensation with amidines orgsyn.org
Tosylmethyl isocyanide (TosMIC)ReagentVan Leusen Imidazole Synthesis wikipedia.org

Advanced Computational Design for Targeted Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of imidazole derivatives for specific biological functions. By modeling molecular interactions, researchers can predict the activity of new compounds before engaging in laborious synthesis.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a target protein. It has been employed to ascertain the binding conformation of active imidazole derivatives, guiding the design of compounds with enhanced potency. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. This method can elucidate reaction mechanisms and predict the photophysical properties of imidazole derivatives, which is crucial for developing fluorescent probes. bohrium.comresearchgate.net For instance, DFT studies at the B3LYP/6-31+G* level have been used to investigate complex reaction pathways in the synthesis of related benzimidazole (B57391) N-oxides. bohrium.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of imidazole derivatives with their biological activity, enabling the design of new analogues with improved therapeutic profiles.

Integration with Systems Biology for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, future research must move beyond a single-target approach. Systems biology offers a holistic view by studying how a compound affects complex cellular networks. The imidazole core is known to interact with a wide range of biomolecules, making this approach particularly relevant. nih.gov

Emerging avenues in this area include:

Omics-Based Analysis: Techniques such as proteomics, transcriptomics, and metabolomics can provide a comprehensive snapshot of the cellular changes induced by the compound. For example, if a derivative is found to inhibit a specific enzyme like activin receptor-like kinase 5 (ALK5), systems biology can map the downstream effects on the entire TGF-β signaling pathway and related cellular processes. nih.gov

Network Pharmacology: This approach aims to understand drug action by analyzing the complex interaction networks between drugs, targets, and diseases. It can help identify new therapeutic indications for imidazole derivatives and predict potential off-target effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating systems biology data with PK/PD models can lead to a more accurate prediction of a compound's behavior in a biological system, helping to optimize its therapeutic window. The imidazole moiety is often beneficial for improving water solubility and pharmacokinetic properties. nih.gov

Development of Research Probes and Chemical Biology Tools

The inherent structural and photophysical properties of the imidazole ring make it an excellent scaffold for creating chemical tools to probe biological processes. researchgate.net By modifying the this compound structure, researchers can develop highly specific probes.

Future directions include:

Fluorescent Probes: Imidazole derivatives have been successfully functionalized to create fluorescent sensors for detecting metal ions like Cu²⁺ and Ag⁺, as well as for monitoring biological processes like proton transfer in living cells. rsc.orgmdpi.combit.edu.cn Some polysubstituted imidazoles exhibit bright blue fluorescence and have been developed into probes for imaging intracellular organelles like lysosomes. acs.org

Affinity-Based Probes: The compound could be functionalized with reactive groups or photo-crosslinkers to create probes that covalently label their biological targets. This allows for the identification and validation of protein targets, which is a critical step in drug discovery.

pH Sensors: Given the amphoteric nature of the imidazole ring, derivatives can be designed as sensitive probes for detecting pH changes in cellular compartments. researchgate.net

Table 2: Imidazole-Based Probes and Their Applications

Probe TypeTarget Analyte/ProcessKey Feature
Imidazole-functionalized carbon dotsWater, proton-transfer reactionsFluorescence turn-on response rsc.org
Phenanthro-imidazole derivativeCopper ions (Cu²⁺)Selective fluorescence quenching mdpi.com
Polysubstituted imidazolesIntracellular lysosomesBright blue fluorescence for cell imaging acs.org
Triazole-imidazole derivativesSilver ions (Ag⁺)Ultrafast fluorescent detection bit.edu.cn

Interdisciplinary Research Collaborations for Expanded Applications

The vast therapeutic potential of imidazole derivatives, which spans applications from anticancer to antimicrobial and anti-inflammatory agents, necessitates a highly collaborative research approach. researchgate.netajrconline.orgnih.gov The journey of a compound like this compound from the laboratory to clinical application requires the integration of diverse scientific expertise.

Future success will depend on strengthening collaborations between:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with optimized potency and selectivity. researchgate.net

Computational Biologists: To model interactions and guide the design process, saving time and resources.

Pharmacologists and Cell Biologists: To evaluate the biological activity of new compounds in cellular and animal models and to elucidate their mechanisms of action. nih.gov

Material Scientists: To develop novel formulations or delivery systems, such as incorporating imidazole derivatives into nanomaterials for targeted therapy or diagnostics.

Such interdisciplinary efforts are crucial for translating fundamental chemical research into tangible applications that can address unmet medical needs. researchgate.net

Compound Name Reference

Q & A

Q. What are the common synthetic routes for 2-phenyl-1H-imidazole-1-propanamine, and how are intermediates purified?

The synthesis typically involves condensation reactions between aldehydes, amines, and ammonium acetate under reflux conditions. For example, analogous imidazole derivatives are synthesized via a three-component reaction of L-phenylalaninol, o-nitrobenzaldehyde, and dibenzoyl in methanol, followed by purification using column chromatography (ethyl acetate/ethanol/triethylamine) . Intermediate isolation often requires careful solvent removal (e.g., rotary evaporation) and crystallization (e.g., slow evaporation of methanol/diethyl ether solutions) to obtain high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • FT-IR : Identifies functional groups (e.g., NH, C=N stretching in imidazole rings) .
  • X-ray crystallography : Resolves atomic-level geometry and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π interactions). Software like SHELX refines crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy .
  • NMR : Confirms substituent positions and stereochemistry, particularly for chiral analogs .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

Safety protocols from chemical hygiene plans (e.g., gloveboxes, inert atmospheres) are essential. For example, ChemScene LLC’s safety data sheet recommends storing imidazole derivatives in airtight containers under nitrogen and avoiding exposure to moisture .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational modeling for imidazole derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validate using:

  • Temperature-dependent NMR to detect tautomeric equilibria.
  • DFT calculations (e.g., B3LYP/6-311++G**) to compare optimized geometries with crystallographic data .
  • Hirshfeld surface analysis to quantify intermolecular interactions in crystals .

Q. How can reaction yields be optimized while minimizing byproducts like dehalogenated impurities?

Catalyst selection is critical. For example, Raney nickel avoids hydrodechlorination side reactions observed with palladium catalysts in hydrogenation steps . Reaction monitoring via LC-MS ensures early detection of byproducts, enabling real-time adjustments (e.g., solvent polarity, temperature) .

Q. What experimental designs validate the biological activity of this compound derivatives?

  • In vitro assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity) with positive controls (e.g., imidazole-based antifungals) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl, propylamine groups) and correlate changes with bioactivity .

Methodological Challenges and Solutions

Q. How are intramolecular interactions (e.g., hydrogen bonds) characterized in imidazole derivatives?

  • Single-crystal X-ray diffraction : Detects O–H⋯N and C–H⋯π interactions (e.g., bond distances < 3.0 Å) .
  • DSC/TGA : Analyzes thermal stability influenced by these interactions .

Q. What refinements improve the accuracy of crystallographic data for imidazole compounds?

  • High-resolution data collection : Use synchrotron radiation for small crystals (< 0.1 mm).
  • SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters .
  • Validation tools : Check for outliers using CCDC’s Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.